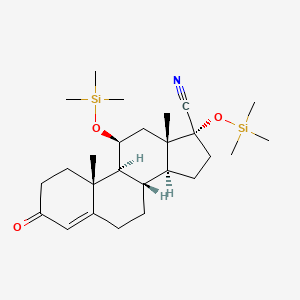
C26H43NO3Si2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that features multiple functional groups, including trimethylsilyl groups, a carbonitrile group, and a ketone group. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the trimethylsilyl groups and the carbonitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may involve the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
The compound (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar compounds to (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile include other tetracyclic compounds with different functional groups. For example:
- (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile : This compound has similar structural features but different functional groups, leading to different chemical properties and applications .
- Silica-based nanoparticles : These compounds share the presence of silicon atoms but differ significantly in their overall structure and applications .
Properties
Molecular Formula |
C26H43NO3Si2 |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-10,13-dimethyl-3-oxo-11,17-bis(trimethylsilyloxy)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C26H43NO3Si2/c1-24-13-11-19(28)15-18(24)9-10-20-21-12-14-26(17-27,30-32(6,7)8)25(21,2)16-22(23(20)24)29-31(3,4)5/h15,20-23H,9-14,16H2,1-8H3/t20-,21-,22-,23+,24-,25-,26-/m0/s1 |
InChI Key |
XJMCXAZKIBJUJN-UGFNJNLGSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















